molecular formula C32H39N3O10 B557342 Camptothecin CAS No. 251316-95-7

Camptothecin

Numéro de catalogue: B557342
Numéro CAS: 251316-95-7
Poids moléculaire: 625.7 g/mol
Clé InChI: PPJJNRMPWUVGHL-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Camptothecin is a naturally occurring, pentacyclic quinoline alkaloid first isolated from the Chinese tree Camptotheca acuminata . It functions as a potent and selective inhibitor of the nuclear enzyme DNA topoisomerase I (Topo I), which is its primary validated mechanism of action . In research, this compound exerts its cytotoxic effects by specifically stabilizing the transient Topo I-DNA cleavable complex, forming a ternary complex that prevents DNA re-ligation . This stabilization converts single-strand breaks into irreversible double-strand breaks when the replication fork collides with the complex during DNA synthesis, ultimately triggering apoptosis in rapidly dividing cells . This S-phase specific action makes it a valuable tool for studying DNA damage and repair mechanisms.While this compound itself demonstrated significant anticancer activity in preliminary clinical trials, its development was hampered by challenges such as low aqueous solubility, instability of its active lactone ring at physiological pH, and adverse effects . Consequently, it serves as a crucial lead compound in medicinal chemistry, and its structure-activity relationship (SAR) has been extensively studied to develop semi-synthetic analogues like topotecan and irinotecan, which are now FDA-approved drugs . Beyond oncology, this compound has shown research utility in other areas, including studies on insecticidal activity .Researchers value this compound as a foundational chemical tool for investigating Topo I function, cellular apoptosis pathways, and multi-drug resistance, as well as for the development of novel drug delivery systems such as liposomal and nanoparticle formulations to overcome its physicochemical limitations .

Propriétés

Key on ui mechanism of action

Camptothecin binds to the topoisomerase I and DNA complex resulting in a ternary complex, stabilizing it and preventing DNA re-ligation and therefore causes DNA damage which results in apoptosis.

Numéro CAS

251316-95-7

Formule moléculaire

C32H39N3O10

Poids moléculaire

625.7 g/mol

Nom IUPAC

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1

Clé InChI

PPJJNRMPWUVGHL-MHZLTWQESA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O

SMILES isomérique

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

SMILES canonique

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

melting_point

275-277 °C

Autres numéros CAS

7689-03-4

Pictogrammes

Acute Toxic

Synonymes

camptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative

Origine du produit

United States

Méthodes De Préparation

Traditional Solvent Extraction

Early extraction methods relied on isolating CPT directly from Camptotheca acuminata bark or seeds using organic solvents like methanol or ethanol. However, these methods suffered from low yields (0.002–0.005% w/w) due to CPT’s propensity to hydrolyze into its inactive carboxylate form under aqueous conditions. A breakthrough came with the adoption of alkaline aqueous solutions (pH 8–10), which stabilize the lactone form by shifting the equilibrium away from the carboxylate. For instance, ultrasonic-assisted extraction with 0.1% sodium hydroxide increased yields to 0.12% w/w while reducing processing time by 40% compared to conventional methods.

Table 1: Comparison of Natural Extraction Techniques

MethodSolvent SystemYield (%)Purity (%)Reference
Ethanol Reflux80% Ethanol0.00385
Alkaline Ultrasonication0.1% NaOH0.1292
Macroporous ResinEthyl Acetate0.0995

Advanced Purification Techniques

Post-extraction purification often involves macroporous adsorption resins (e.g., D101 or AB-8) to selectively bind CPT. A patented method achieved 95% purity by acidifying the extract to pH 5–6, adsorbing CPT onto resin, and eluting with ethyl acetate. Recrystallization from acetone-methanol (1:3 v/v) further enhanced purity to 98%. These steps address the key challenge of separating CPT from structurally similar alkaloids like 10-hydroxythis compound.

Synthetic and Semi-Synthetic Derivatives

Quinoline Ring Modifications

The quinoline ring (A–B rings) tolerates substitutions at positions 7, 9, 10, and 11 without compromising topoisomerase I inhibition. Irinotecan, a 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy derivative, exemplifies this approach. Its synthesis involves:

  • Acylation of 10-hydroxythis compound with 4-(1-piperidino)piperidine-1-carbonyl chloride.

  • Purification via silica gel chromatography (ethyl acetate:hexane = 3:7).
    Irinotecan’s water-soluble piperidinopiperidine group improves lactone stability, achieving a plasma half-life of 12 hours compared to CPT’s 1.5 hours.

E-Ring Stabilization Strategies

The E-ring lactone’s hydrolysis remains a critical limitation. Modifications at C20, such as esterification with glycolic acid, prolong lactone stability by 3-fold in human serum. A 2019 study demonstrated that coupling CPT to monoclonal antibodies via a cleavable linker (e.g., Val-Cit-PABC) enhanced tumor-specific delivery. The conjugate showed a 50% reduction in HT-29 xenograft tumor volume at 2 mg/kg, outperforming free CPT by 30%.

Novel Formulation Technologies

Nanocrystal Systems

To bypass solubility issues, CPT nanocrystals (NCs) were prepared via sonication-precipitation without surfactants. Key parameters include:

  • Sonication Time : 10 minutes at 20 kHz optimal for 150 nm particles.

  • Stability : NCs retained 98% lactone form after 6 months at 4°C.
    In MCF-7 xenograft models, CPT-NCs achieved 5× higher tumor accumulation (24.5 μg/g vs. 4.8 μg/g for solutions) and reduced tumor growth by 68% versus controls.

Table 2: this compound Nanocrystal Properties

ParameterValueMethodReference
Particle Size150 ± 25 nmDynamic Light Scattering
Zeta Potential-32 ± 4 mVElectrophoresis
Drug Loading89.3%HPLC

Polymer Conjugates

Polymer-based systems like PEG-CPT (polyethylene glycol conjugate) extend circulation half-life to 18 hours. A 2025 preclinical trial reported a 40% complete remission rate in colorectal cancer models at 15 mg/kg, with no observed hematologic toxicity.

Industrial-Scale Production Challenges

Cost-Effectiveness Analysis

Producing 1 kg of CPT via alkaline ultrasonication costs approximately $12,000, with 60% attributed to raw plant material. Semi-synthetic routes from 10-hydroxythis compound reduce costs to $8,500/kg but require costly chiral resolution steps.

Environmental Impact

Traditional ethanol extraction generates 300 L of waste per kg CPT, whereas resin-based methods cut waste to 50 L. China’s Green Chemistry Initiative now mandates solvent recovery rates >90% for CPT manufacturing licenses .

Analyse Des Réactions Chimiques

Hydrolysis and Reduction Reactions

CPT undergoes alkaline hydrolysis to form a carboxylate salt, followed by reduction and re-lactonization ( ).

Reaction Scheme:

  • Hydrolysis :
    • Conditions : Aqueous NaOH, KOH, or tetraalkylammonium hydroxides (pH > 10).
    • Product : Water-soluble carboxylate salt (E-ring opened).
    • Yield : >80% conversion under optimized conditions ( ).
  • Reduction :
    • Catalysts : Pd/C, PtO₂, or Raney Ni in ethanol.
    • Targets : Nitro → amine, alkene → alkane, cyano → aminomethyl.
    • Example : Hydrogenation of 20-nitro-CPT to 20-amino-CPT ( ).
  • Re-lactonization :
    • Conditions : Acidification (HCl, H₂SO₄, or acetic acid).
    • Product : Regenerated lactone form with restored bioactivity ( ).

Key Data:

Reaction StepCatalyst/ReagentSolventYield (%)
HydrolysisNaOH (1M)H₂O85
HydrogenationPd/C (10% wt)EtOH92
AcidificationHCl (0.5M)H₂O95

Enzymatic Oxidation

Two cytochrome P450 monooxygenases from C. acuminata catalyze regioselective hydroxylation ( ):

Enzymatic Modifications:

  • CPT10H : 10-hydroxylation → 10-hydroxythis compound (10HCPT) .
  • CPT11H : 11-hydroxylation → 11-hydroxythis compound (11HCPT) .

Performance Data:

EnzymeConversion Rate (%)Regioselectivity
CPT10H6710-position
CPT11H6111-position

Esterification and Click Chemistry

  • CPT-Azide Synthesis :
    • Reagents : 6-azidohexanoic acid, EDC, DMAP.
    • Yield : 60% ( ).
  • Polymer Conjugation :
    • Conditions : CuBr(PPh₃)₃/DIPEA in dichloromethane.
    • Product : P(EAMO)-g-CPT with 7.5 CPT units per polymer chain ( ).

7-Position Functionalization

  • Acylation :
    • Reagents : HOBt, EDCI, amines.
    • Products : 7-carboxamide derivatives with enhanced solubility (e.g., 7-(2-aminoethyl)carboxamide-CPT) ( ).

Stability Outcomes:

Modification TypeLactone Retention (%)Water Solubility (mg/mL)
CPT-azide980.15
P(EAMO)-g-CPT10012.4

Lactone-Carboxylate Equilibrium

CPT’s E-ring exists in equilibrium between active lactone and inactive carboxylate forms, influenced by pH and serum albumin ( , ):

Stability Factors:

  • pH 5.0 : >90% lactone.
  • pH 7.4 : <10% lactone (predominantly carboxylate).
  • Human Serum Albumin (HSA) : Binds carboxylate form, shifting equilibrium ( ).

Key Enzymes:

  • Tryptophan decarboxylase (TDC) : Converts tryptophan → tryptamine.
  • Cytochrome P450s : Catalyze late-stage oxidations.

Electrochemical Behavior

CPT exhibits pH-dependent redox activity at pyrolytic graphite electrodes ( ):

  • Oxidation Peak : 0.65 V (vs. Ag/AgCl) at pH 4.0.
  • Interaction with HSA : Reduces peak current due to non-electrochemical complex formation ( ).

Comparaison Avec Des Composés Similaires

Structural Analogues and Derivatives

CPT derivatives and synthetic analogues are designed to enhance solubility, stability, and target specificity. Key examples include:

Compound Structural Modification Key Findings Reference
Irinotecan 10-hydroxy-CPT + piperidino-piperidine Prodrug; activated to SN-36. Used for colorectal cancer. Higher toxicity than topotecan .
Topotecan 9-dimethylaminomethyl-10-hydroxy-CPT Improved water solubility. FDA-approved for ovarian cancer. IC₅₀: 0.01–0.1 µM in solid tumors .
Piperazinyl-thiourea CPT derivatives C-7 substitution with piperazinyl-thiourea Compounds 13g and 13o showed IC₅₀ = 0.275–0.514 µM vs. multidrug-resistant KBvin cells, outperforming topotecan (IC₅₀ = 0.511 µM) .
Benzimidazole-1,3,4-oxadiazoles Non-CPT small molecules Compounds 5a, 5b, 5d, 5e, 5k, 5l, 5n, and 5o exhibited Topo I inhibition comparable to CPT at equivalent concentrations .

Mechanistic Insights :

  • Homocamptothecins (e.g., diflomotecan) stabilize the lactone ring, prolonging half-life and enhancing DNA damage .
  • 10-O-substituted SN-38 derivatives improve solubility while retaining Topo I inhibition .

Key Observations :

  • Fungal-derived CPT (e.g., P. chrysogenum) shows superior activity to plant-derived CPT in colon and liver cancer models .
  • Pumiloside shares structural homology with CPT but requires metabolic activation for efficacy .
Resistance Profiles

CPT analogues exhibit differential resistance mediated by ATP-binding cassette (ABC) transporters:

Cell Line Resistance Factor (vs. Parental) Mechanism Reference
S1-M1-80 (colon cancer) 400–1,000× resistance to topotecan, SN-38 MXR/ABCG2 overexpression; reduced drug accumulation .
MCF-7 AdVp3,000 (breast cancer) 500× resistance to SN-38 MXR/ABCG2 + UDP-glucuronosyltransferase activity .

Notable Contrast: Parental cells remain sensitive to natural CPT due to its lower affinity for ABC transporters .

Synergistic Combinations

CPT enhances efficacy when combined with other agents:

  • Capsaicin : Synergistically induces apoptosis in small-cell lung cancer (SCLC) via caspase-3 activation .
  • Cisplatin : Combined regimens show additive effects in ovarian and colorectal cancers .

Q & A

Q. What experimental design considerations are critical for assessing Camptothecin's cytotoxicity in cancer cell lines?

  • Methodological Answer: Dose-response studies should use concentrations validated in prior literature (e.g., 2–10 µM for NPC cells ). Time-course experiments (24–72 hours) are essential to capture dynamic effects, as viability inhibition peaks at 48–72 hours . Include positive controls (e.g., etoposide for topoisomerase inhibition) and normalize data to untreated cells. Replicate experiments ≥3 times to account for biological variability. Use assays like MTT or flow cytometry for viability, supplemented with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. How does this compound induce apoptosis, and what molecular markers should be monitored?

  • Methodological Answer: this compound stabilizes topoisomerase I-DNA cleavage complexes, causing replication fork collapse and double-strand breaks . Key markers include:
  • DNA damage: γH2AX foci (immunofluorescence) .
  • Cell cycle arrest: S-phase accumulation via flow cytometry (e.g., 48-hour treatment in NPC cells ).
  • Apoptosis: Caspase-3/7 activation (luminescent assays) and PARP cleavage (Western blot) .
  • Transcriptional dysregulation: RNA-seq or Bru-Seq to assess genome-wide RNA synthesis inhibition .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across cancer types?

  • Methodological Answer: Discrepancies often arise from tumor-specific factors:
  • Topoisomerase I expression levels: Quantify via qPCR or immunohistochemistry (e.g., higher expression correlates with sensitivity in colorectal cancer ).
  • DNA repair capacity: Use isogenic cell lines with CRISPR-edited repair genes (e.g., ERCC1 or XPF knockout) to assess repair pathway contributions .
  • Microenvironmental factors: Co-culture models with fibroblasts or immune cells to mimic in vivo conditions . Clinical trial meta-analyses (e.g., 33 trials across 14 cancer types ) can identify context-dependent efficacy.

Q. What strategies optimize this compound’s combination with other therapeutics to overcome resistance?

  • Methodological Answer:
  • Synergy screening: Use Chou-Talalay combination index (CI) assays. For example, niclosamide enhances this compound’s glioblastoma cytotoxicity via STAT3 inhibition .
  • Nanodelivery systems: Characterize drug-loaded nanoparticles (e.g., biotinylated cellulose nanowhiskers) for tumor targeting . Validate uptake via confocal microscopy and pharmacokinetic studies .
  • Resistance mechanisms: Profile ATP-binding cassette (ABC) transporters (e.g., ABCG2 overexpression) using siRNA knockdown or inhibitor co-treatment (e.g., Ko143) .

Q. How can multi-omics approaches elucidate this compound’s tissue-specific biosynthesis in Camptotheca acuminata?

  • Methodological Answer:
  • Transcriptome-proteome integration: Perform RNA-seq and LC-MS/MS on bark, leaves, and roots to identify tissue-specific enzymes (e.g., strictosidine synthase) .
  • Alternative splicing analysis: Use tools like rMATS to detect splicing variants regulating biosynthetic genes .
  • CRISPR-mediated gene editing: Knock out candidate transcription factors (e.g., MYB or bHLH) to validate their role in this compound production .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing this compound’s transcription inhibition effects?

  • Methodological Answer:
  • RNA-seq data: Apply DESeq2 or edgeR for differential expression analysis. Focus on large genes (>100 kb), which show preferential inhibition .
  • Enhancer RNA detection: Use HOMER or CAGE data to map transcription beyond termination sites .
  • Pathway enrichment: Tools like GSEA or DAVID to identify suppressed pathways (e.g., proto-oncogenes) and upregulated pro-apoptotic genes .

Q. How should researchers validate novel this compound derivatives in preclinical models?

  • Methodological Answer:
  • In vitro profiling: Screen derivatives in the NCI-60 panel for IC50 comparisons . Include topotecan and irinotecan as benchmarks.
  • Pharmacokinetics: Conduct LC-MS/MS to assess plasma stability and metabolite formation (e.g., lactone ring hydrolysis) .
  • Xenograft models: Use immunodeficient mice with patient-derived xenografts (PDX) for efficacy and toxicity studies (e.g., 6 mg/kg dosing ).

Ethical & Safety Considerations

Q. What preclinical safety assessments are critical for this compound-based therapies?

  • Methodological Answer:
  • Organ toxicity: Histopathological analysis of liver/kidney in rodent models .
  • Reproductive toxicity: Zebrafish embryo assays to evaluate teratogenicity .
  • Genotoxicity: Comet assays or micronucleus tests to quantify DNA damage in non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camptothecin
Reactant of Route 2
Reactant of Route 2
Camptothecin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.